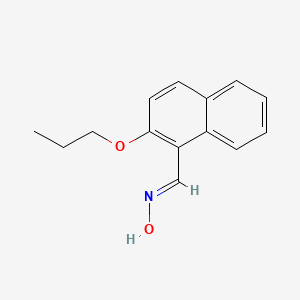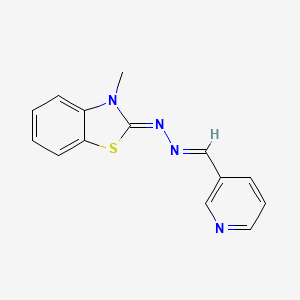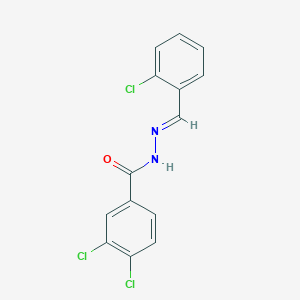
6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their diverse pharmacological properties, including local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These properties arise from modifications to the pyrimidinone core and the introduction of polar/hydrophilic functionalities, such as the morpholinylmethyl group (Ranise et al., 1997).
Synthesis Analysis
The synthesis of similar derivatives involves various chemical reactions tailored to introduce specific substituents on the pyrimidinone ring, enhancing pharmacological profiles. For instance, Ranise et al. (1997) described the preparation of 6-thiosubstituted derivatives to evaluate the influence of alkyl substituents bearing polar/hydrophilic functionalities on pharmacological activity.
Molecular Structure Analysis
The molecular structure and antimicrobial activity of a closely related compound, "6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one," were determined, showing activity against various bacteria and fungi. Single crystal X-ray structure confirmed its S-alkylation, providing insights into the molecule's 3D arrangement and potential interaction with biological targets (Attia et al., 2014).
Chemical Reactions and Properties
The reactivity of similar pyrimidinone derivatives with amines has been studied, revealing the possibility of opening rings and substituting groups to form new compounds with varied biological activities. This adaptability underscores the chemical versatility of the pyrimidinone core, allowing for extensive modifications and optimizations (Yakubkene & Vainilavichyus, 1998).
Applications De Recherche Scientifique
Synthesis and Imaging Applications
The synthesis of derivatives of "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" has been explored for potential imaging applications in diseases such as Parkinson's disease. For instance, the synthesis of [11C]HG-10-102-01, a derivative aimed at imaging LRRK2 enzyme in Parkinson's disease, showcases the compound's application in the development of PET agents. The target tracer was prepared with high radiochemical yield and purity, indicating its potential for biomedical imaging applications (Wang et al., 2017).
Antitumor and Antimicrobial Applications
A series of new morpholinylchalcones derived from "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" showed promising in vitro activity against human lung cancer and hepatocellular carcinoma cell lines. These findings suggest that the compound and its derivatives have potential as antitumor agents (Muhammad et al., 2017).
Additionally, the compound's derivatives have been evaluated for antimicrobial activity. For example, novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety derived from "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Zaki et al., 2020).
Analgesic and Antiparkinsonian Activities
Research into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, related to "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone," has shown that these compounds possess good analgesic and antiparkinsonian activities. This suggests their potential use in developing treatments for pain management and Parkinson's disease (Amr et al., 2008).
Neuroprotective Applications
A novel synthetic derivative, compound D22, exhibited anti-inflammatory properties in microglial BV-2 cells and prevented neuroinflammation-mediated neuronal cell death. This indicates the compound's potential application in treating neurodegenerative diseases related to neuroinflammation (Kwon et al., 2012).
Propriétés
IUPAC Name |
6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-7-6(8(14)11-9(16)10-7)5-12-1-3-15-4-2-12/h1-5H2,(H3,10,11,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZAFPIPPLYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)